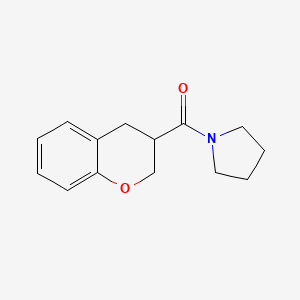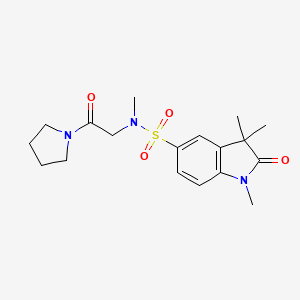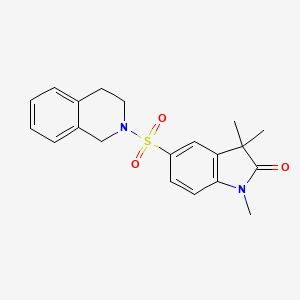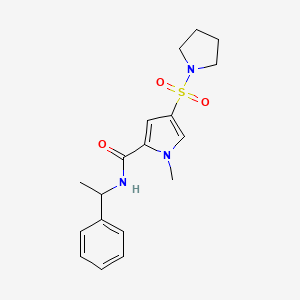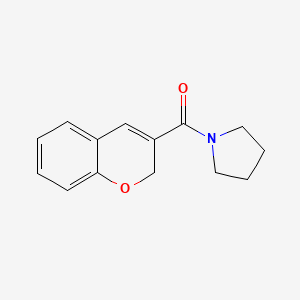![molecular formula C18H27N3O3 B7518502 6-methoxy-N-[2-(4-methylpiperazin-1-yl)ethyl]chromane-3-carboxamide](/img/structure/B7518502.png)
6-methoxy-N-[2-(4-methylpiperazin-1-yl)ethyl]chromane-3-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-methoxy-N-[2-(4-methylpiperazin-1-yl)ethyl]chromane-3-carboxamide, also known as GW4869, is a small molecule inhibitor that has been widely used in scientific research. It was first synthesized in 2002 by German researchers at the University of Bonn. Since then, it has been used in various studies to investigate its mechanism of action and its potential therapeutic applications.
Wirkmechanismus
6-methoxy-N-[2-(4-methylpiperazin-1-yl)ethyl]chromane-3-carboxamide exerts its effects by inhibiting the activity of sphingomyelinase, which leads to a decrease in the production of ceramide, a bioactive sphingolipid. Ceramide has been shown to play a key role in various cellular processes, including cell growth, differentiation, and apoptosis. By inhibiting the activity of sphingomyelinase and reducing the production of ceramide, this compound can modulate these cellular processes.
Biochemical and Physiological Effects
This compound has been shown to have a number of biochemical and physiological effects. It has been shown to inhibit the proliferation of cancer cells, induce apoptosis in cancer cells, and reduce the production of inflammatory cytokines. In addition, it has been shown to have neuroprotective effects and to reduce the severity of ischemic brain injury.
Vorteile Und Einschränkungen Für Laborexperimente
6-methoxy-N-[2-(4-methylpiperazin-1-yl)ethyl]chromane-3-carboxamide has a number of advantages and limitations for use in lab experiments. One advantage is that it is a small molecule inhibitor that can be easily synthesized and modified. Another advantage is that it has been extensively studied and its mechanism of action is well understood. However, one limitation is that it can have off-target effects and may not be specific to sphingomyelinase. In addition, it can be toxic at high concentrations and may not be suitable for use in certain cell types or animal models.
Zukünftige Richtungen
There are a number of future directions for research on 6-methoxy-N-[2-(4-methylpiperazin-1-yl)ethyl]chromane-3-carboxamide. One area of interest is its potential use as a therapeutic agent in cancer treatment. It has been shown to inhibit the proliferation of cancer cells and induce apoptosis, making it a promising candidate for further study. Another area of interest is its potential use in the treatment of neurodegenerative diseases. It has been shown to have neuroprotective effects and to reduce the severity of ischemic brain injury, suggesting that it may have potential as a therapeutic agent in these conditions. Finally, further research is needed to better understand the mechanism of action of this compound and to develop more specific inhibitors of sphingomyelinase.
Synthesemethoden
6-methoxy-N-[2-(4-methylpiperazin-1-yl)ethyl]chromane-3-carboxamide can be synthesized by a multi-step process involving the reaction of 6-methoxy-2-naphthaldehyde with 4-methylpiperazine, followed by the addition of ethyl bromoacetate and subsequent hydrolysis of the resulting ester. The final step involves the reaction of the resulting carboxylic acid with thionyl chloride and subsequent reaction with 3-amino-4-methoxyphenylboronic acid (AMPB) to yield this compound.
Wissenschaftliche Forschungsanwendungen
6-methoxy-N-[2-(4-methylpiperazin-1-yl)ethyl]chromane-3-carboxamide has been widely used in scientific research to investigate its potential therapeutic applications. It has been shown to inhibit the activity of sphingomyelinase, an enzyme that plays a key role in the metabolism of sphingolipids. Sphingolipids are important signaling molecules that are involved in various cellular processes, including cell growth, differentiation, and apoptosis.
Eigenschaften
IUPAC Name |
6-methoxy-N-[2-(4-methylpiperazin-1-yl)ethyl]-3,4-dihydro-2H-chromene-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H27N3O3/c1-20-7-9-21(10-8-20)6-5-19-18(22)15-11-14-12-16(23-2)3-4-17(14)24-13-15/h3-4,12,15H,5-11,13H2,1-2H3,(H,19,22) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QHERPCZHUFJFOE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)CCNC(=O)C2CC3=C(C=CC(=C3)OC)OC2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H27N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N~2~-[(5-bromothien-2-yl)sulfonyl]-N~1~-(5-chloro-2-methylphenyl)-N~2~-methylglycinamide](/img/structure/B7518421.png)
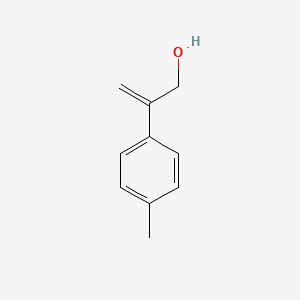
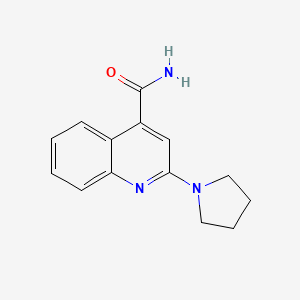
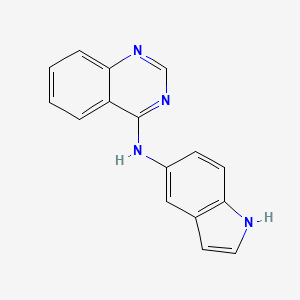
![N-(cyclopentylmethyl)-7H-pyrrolo[2,3-d]pyrimidin-4-amine](/img/structure/B7518442.png)
![methyl 1-methyl-4-[(4-methylpiperidin-1-yl)sulfonyl]-1H-pyrrole-2-carboxylate](/img/structure/B7518452.png)
